molecular formula C18H18N4O4 B5411522 N-[(E)-1-(furan-2-yl)-3-(3-imidazol-1-ylpropylamino)-3-oxoprop-1-en-2-yl]furan-2-carboxamide

N-[(E)-1-(furan-2-yl)-3-(3-imidazol-1-ylpropylamino)-3-oxoprop-1-en-2-yl]furan-2-carboxamide

Cat. No.: B5411522
M. Wt: 354.4 g/mol
InChI Key: AUSJDCOUGIIBBY-NTCAYCPXSA-N
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Description

N-[(E)-1-(furan-2-yl)-3-(3-imidazol-1-ylpropylamino)-3-oxoprop-1-en-2-yl]furan-2-carboxamide is a complex organic compound featuring a furan ring and an imidazole moiety

Preparation Methods

Chemical Reactions Analysis

N-[(E)-1-(furan-2-yl)-3-(3-imidazol-1-ylpropylamino)-3-oxoprop-1-en-2-yl]furan-2-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(E)-1-(furan-2-yl)-3-(3-imidazol-1-ylpropylamino)-3-oxoprop-1-en-2-yl]furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The furan and imidazole rings allow the compound to bind to active sites of enzymes, inhibiting their activity. This inhibition can lead to a decrease in the production of reactive oxygen species and a reduction in inflammation .

Comparison with Similar Compounds

Similar compounds include other furan derivatives and imidazole-containing molecules. For example:

Properties

IUPAC Name

N-[(E)-1-(furan-2-yl)-3-(3-imidazol-1-ylpropylamino)-3-oxoprop-1-en-2-yl]furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O4/c23-17(20-6-3-8-22-9-7-19-13-22)15(12-14-4-1-10-25-14)21-18(24)16-5-2-11-26-16/h1-2,4-5,7,9-13H,3,6,8H2,(H,20,23)(H,21,24)/b15-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUSJDCOUGIIBBY-NTCAYCPXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=C(C(=O)NCCCN2C=CN=C2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C(\C(=O)NCCCN2C=CN=C2)/NC(=O)C3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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